(R)-Isopropyl pyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
158630-13-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
propan-2-yl (2R)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
NAHHGJMBRWRITI-SSDOTTSWSA-N |
SMILES |
CC(C)OC(=O)C1CCCN1 |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCCN1 |
Canonical SMILES |
CC(C)OC(=O)C1CCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for R Isopropyl Pyrrolidine 2 Carboxylate and Its Chiral Derivatives
General Strategies for Pyrrolidine-2-carboxylic Acid Derivative Preparation
The foundational pyrrolidine-2-carboxylic acid structure can be assembled through various synthetic routes, which are then adapted for asymmetric synthesis to yield specific enantiomers like the (R)-isomer.
The formation of the five-membered pyrrolidine (B122466) ring is a key step, and numerous cyclization strategies have been developed. These methods often involve forming one or more carbon-carbon or carbon-nitrogen bonds to close an acyclic precursor.
One powerful technique is the ring-closing metathesis (RCM) reaction. Specifically, ring-closing enyne metathesis (RCEM) has been shown to be an efficient, atom-economical process for creating pyrrolidine derivatives. acs.orgorganic-chemistry.org This reaction utilizes ruthenium catalysts, such as the Grubbs first and second-generation catalysts, to cyclize enyne substrates containing a nitrogen atom, yielding diene-substituted pyrrolidines under mild conditions. organic-chemistry.org The reaction proceeds smoothly even with substrates containing basic or nucleophilic nitrogen atoms, which can be challenging for some catalytic systems. acs.orgacs.org
Another approach involves the ring contraction of larger heterocyclic systems . A photo-promoted ring contraction of pyridines using silylborane has been developed to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net This method is valued for its broad substrate scope and high functional group tolerance. osaka-u.ac.jp Other strategies include intramolecular C-H amination reactions, which can be catalyzed by transition metals like iron or copper, or proceed under metal-free conditions using oxidants like molecular iodine. organic-chemistry.org
| Methodology | Key Features | Catalyst/Reagent Examples | Reference |
|---|---|---|---|
| Ring-Closing Enyne Metathesis (RCEM) | Atom-economical; produces conjugated dienes; mild conditions. | Grubbs Catalysts (1st and 2nd Gen) | acs.orgorganic-chemistry.org |
| Photo-promoted Pyridine (B92270) Ring Contraction | Uses abundant pyridine starting materials; broad scope. | Silylborane, Light Source | osaka-u.ac.jpresearchgate.net |
| Intramolecular C-H Amination | Direct functionalization of C-H bonds; can be metal-free. | Cu or Fe catalysts; I2 | organic-chemistry.org |
An alternative to de novo ring synthesis is the modification of readily available chiral pyrrolidine precursors, most commonly L-proline or (S)-proline, and its derivatives like (S)-prolinol. nih.govmdpi.com This approach leverages the existing stereocenter to build more complex chiral molecules.
Functionalization can occur at various positions on the ring. Redox-neutral α-C–H functionalization allows for the introduction of aryl or alkyl groups at the C-2 position adjacent to the nitrogen. rsc.org This can be achieved by generating an azomethine ylide intermediate, which then reacts with a suitable nucleophile. rsc.org
Strategies targeting other positions have also been developed. A C(sp3)-H activation strategy has been employed for the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs starting from (R)-proline. nih.gov This method involves a palladium-catalyzed coupling of a highly functionalized aryl iodide with a protected proline derivative. nih.gov The synthesis of drugs like Daclatasvir and Grazoprevir often starts with commercially available Boc-protected trans-4-hydroxy-L-proline, which is then subjected to a series of functionalization steps including esterification, oxidation, and coupling reactions to build the final complex molecule. mdpi.com
Asymmetric Synthetic Approaches to Chiral Pyrrolidine Esters
To obtain specific enantiomers like (R)-Isopropyl pyrrolidine-2-carboxylate, asymmetric synthesis methods are essential. These strategies aim to control the stereochemistry during the formation of the pyrrolidine ring.
The intramolecular aza-Michael addition is a powerful reaction for constructing the pyrrolidine ring, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl compound within the same molecule. whiterose.ac.uk This cascade reaction can be rendered asymmetric through the use of chiral catalysts. nih.govfrontiersin.org
One such strategy is the 'clip-cycle' method, where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via metathesis. whiterose.ac.uk The subsequent intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, yielding enantioenriched 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. whiterose.ac.uk The thioester group in the product provides a versatile handle for further chemical modifications. whiterose.ac.uk This methodology has been successfully applied to the asymmetric synthesis of N-methyl pyrrolidine alkaloids. whiterose.ac.uk
This type of cascade reaction, where an initial aza-Michael addition is followed by a cyclization, is also seen in the reaction between itaconic acid and primary amines, which leads to N-substituted pyrrolidone rings. nih.govfrontiersin.org The reaction of aminofluorovinylsulfones also proceeds via an intramolecular aza-Michael addition to create fluorinated pyrrolidine derivatives. acs.org
The [3+2] cycloaddition reaction is a highly effective method for constructing five-membered rings. nih.gov In the context of pyrrolidine synthesis, this typically involves the reaction of an azomethine ylide (a three-atom component) with an alkene (a two-atom component). osaka-u.ac.jpnih.gov These reactions are known for their high regio- and stereoselectivity, allowing for the creation of multiple contiguous stereocenters. nih.gov
Asymmetric catalysis of these cycloadditions enables the synthesis of chiral pyrrolidines. For instance, a silver acetate (B1210297) (AgOAc) and ThioClickFerrophos (TCF) complex has been used to catalyze the [3+2] cycloaddition between glycine (B1666218) imino esters and α-alkylidene succinimides. acs.org This reaction produces spirocyclic pyrrolidines with high yields and excellent enantioselectivities. acs.org
Another variant uses chiral N,N'-dioxide/metal salt catalyst systems. A Dy(OTf)₃/N,N′-dioxide/LiNTf₂ system has been shown to effectively catalyze the asymmetric [3+2] cycloaddition of 2,2′-diester aziridines with enol ethers. acs.org This method generates optically active 3-methoxypyrrolidine (B1366375) derivatives with high diastereoselectivity and enantioselectivity. acs.org The versatility of the [3+2] cycloaddition makes it a cornerstone for synthesizing structurally diverse and stereochemically complex pyrrolidine derivatives. acs.orgmdpi.com
| Catalyst System | Reactants | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| AgOAc / (R, Sp)-TCF | Glycine imino ester + α-alkylidene succinimide | Spirocyclic pyrrolidines | High ee | acs.org |
| Dy(OTf)3 / N,N′-dioxide / LiNTf2 | 2,2′-diester aziridine (B145994) + enol ether | 3-Methoxypyrrolidines | >19:1 dr, up to 95.5:4.5 er | acs.org |
A distinct approach to forming the pyrrolidine ring involves the copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins. acs.org This oxidative cyclization reaction is effective for both γ- and δ-alkenyl N-arylsulfonamides, leading to the formation of N-functionalized pyrrolidines and piperidines, respectively. acs.orgacs.org
The reaction involves the addition of both a nitrogen and a carbon group across the double bond of an alkene within the same molecule. nih.gov The scope of this method has been expanded from N-arylsulfonamides to include aryl amides, vinyl amides, and alkyl imides, allowing for the synthesis of a variety of polycyclic lactams. acs.orgnih.govnih.gov The efficiency of the cyclization can be dependent on the structure of the substrate, with substrates containing internal disubstituted olefins sometimes requiring higher temperatures and yielding less efficient reactions compared to those with terminal olefins. acs.org Mechanistic studies suggest that the reaction may proceed through an intermediate that can be trapped by radicals like TEMPO. acs.org This methodology provides a valuable route to complex nitrogen heterocycles from readily available starting materials. nih.gov
Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Approaches
Palladium-catalyzed C(sp3)–H activation has emerged as a powerful tool for the synthesis and functionalization of saturated heterocycles like pyrrolidines. This approach allows for the direct conversion of otherwise unreactive C–H bonds into new carbon-carbon or carbon-heteroatom bonds, providing a more atom- and step-economical alternative to traditional synthetic methods.
Recent studies have demonstrated the utility of directing groups to control the regioselectivity and stereoselectivity of these transformations. For instance, the use of an aminoquinoline auxiliary at the C(3) position of a pyrrolidine ring can direct palladium-catalyzed C–H arylation to the C(4) position with excellent regio- and stereoselectivity, selectively forming cis-3,4-disubstituted pyrrolidines. researchgate.netacs.org These reactions can be performed under silver-free conditions with a low catalyst loading and using inexpensive potassium carbonate as the base. researchgate.netacs.org The directing group can later be removed under mild conditions to yield a variety of functionalized pyrrolidine derivatives. researchgate.netacs.org
Furthermore, the development of chiral ligands has enabled enantioselective C(sp3)–H activation. Chiral phosphoric acids have been shown to be effective anionic ligands for the enantioselective coupling of methylene (B1212753) C–H bonds with aryl boronic acids in the presence of a palladium(II) catalyst. nih.gov This methodology has been successfully applied to a wide range of amines, including pyrrolidines, to afford α-arylated products with high enantioselectivities. nih.gov
A ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines provides a pathway to functionalized pyrrolidines. nih.gov An amino-acid-derived ligand can render the C–H bond activation step reversible, which promotes the alkenylation process. nih.gov This reaction proceeds via a 5-membered-ring cyclopalladation, leading to the synthesis of various pyrrolidine derivatives with high regio- and diastereoselectivity. nih.gov
Table 1: Examples of Palladium(II)-Catalyzed C(sp3)–H Activation for Pyrrolidine Synthesis
| Catalyst System | Directing Group | C–H Functionalization | Product Type | Key Features |
|---|---|---|---|---|
| Pd(OAc)₂ / K₂CO₃ | Aminoquinoline (at C3) | C(4)–H Arylation | cis-3,4-disubstituted pyrrolidines | High regio- and stereoselectivity; silver-free. researchgate.netacs.org |
| Pd₂(dba)₃ / Chiral Phosphoric Acid | Thioamide | α-C–H Arylation | α-Arylated pyrrolidines | High enantioselectivity. nih.gov |
| Pd(II) / Amino Acid Ligand | Free (NH)-amine | γ-C–H Alkenylation | Functionalized pyrrolidines | High regio- and diastereoselectivity. nih.gov |
Schmidt Reaction-Based Pyrrolidine Synthesis
The Schmidt reaction, a classic method for the synthesis of amines and amides from azides and carbonyl compounds, has been adapted for the synthesis of pyrrolidine rings. wikipedia.org The intramolecular version of this reaction is particularly useful for constructing cyclic amines.
One effective approach involves the Tf₂O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids to produce 2-substituted pyrrolidines. organic-chemistry.orgorganic-chemistry.org In this process, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) serves a dual role by activating the carboxylic acid and generating the necessary acid promoter in situ. organic-chemistry.org This method is stereospecific, preserving the enantiomeric purity of the starting material. organic-chemistry.org The reaction proceeds through the formation of an ω-azido anhydride, followed by rearrangement and extrusion of nitrogen gas to form an isocyanate, which is then hydrolyzed to the pyrrolidine. organic-chemistry.org
Lewis acid-promoted reactions of alkyl azides with ketones can also lead to pyrrolidine derivatives through a Schmidt-like insertion of the azide (B81097) into a carbon-carbon bond adjacent to the carbonyl group. researchgate.net Alternatively, an acid-promoted rearrangement of the azide can form an iminium species, which can be trapped by the enol of the carbonyl compound in a Mannich-type reaction. researchgate.net The outcome of the reaction is dependent on the structure of the azide and ketone, as well as the choice of acid promoter. researchgate.net
Table 2: Schmidt Reaction-Based Approaches to Pyrrolidines
| Substrates | Promoter/Catalyst | Reaction Type | Product | Key Features |
|---|---|---|---|---|
| 2-substituted ω-azido carboxylic acids | Tf₂O | Intramolecular Schmidt Reaction | 2-substituted pyrrolidines | Stereospecific; in situ generation of promoter. organic-chemistry.orgorganic-chemistry.org |
| Alkyl azides and ketones | Lewis Acids (e.g., TiCl₄) | Schmidt-like insertion or Mannich reaction | Substituted pyrrolidines/lactams | Product diversity dependent on reactants and acid. researchgate.net |
Iridium-Catalyzed N-Heterocyclization of Primary Amines with Diols
Iridium-catalyzed N-heterocyclization of primary amines with diols represents an environmentally benign and atom-economical method for the synthesis of cyclic amines, including pyrrolidines. organic-chemistry.org This "borrowing hydrogen" methodology involves the temporary oxidation of the diol to a dicarbonyl compound by the iridium catalyst, which then reacts with the primary amine to form an enamine or imine intermediate. Subsequent intramolecular cyclization and reduction by the iridium hydride species, which had stored the hydrogen from the initial oxidation, affords the pyrrolidine ring with water as the only byproduct.
A CpIr complex ([CpIrCl₂]₂) has been shown to be an effective catalyst for this transformation, enabling the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another approach utilizes Vaska's complex ([IrCl(CO)(PPh₃)₂]) to catalyze the reductive generation of azomethine ylides from amides or lactams, which can then undergo [3+2] dipolar cycloaddition reactions with alkenes to form functionalized pyrrolidines. nih.govox.ac.uk This method is notable for its mild reaction conditions and broad substrate scope. nih.govox.ac.uk
Table 3: Iridium-Catalyzed Synthesis of Pyrrolidines
| Catalyst | Substrates | Reaction Type | Key Intermediates |
|---|---|---|---|
| [Cp*IrCl₂]₂ | Primary amines and diols | N-Heterocyclization ("Borrowing Hydrogen") | Iridium hydride, imine/enamine |
| [IrCl(CO)(PPh₃)₂] (Vaska's complex) | Amides/lactams and alkenes | Reductive generation of azomethine ylide and [3+2] cycloaddition | Azomethine ylide |
Chemodivergent Syntheses from Levulinic Acid Precursors
Levulinic acid, a biomass-derived platform chemical, serves as a versatile precursor for the synthesis of pyrrolidine derivatives. Chemodivergent synthetic strategies allow for the selective formation of either pyrrolidones or pyrrolidines from levulinic acid by simply changing the catalyst.
For example, the reductive amination and cyclization of levulinic acid with phenylsilane (B129415) can be directed towards the exclusive formation of pyrrolidones using AlCl₃ as the catalyst at room temperature. rsc.org In contrast, switching the catalyst to RuCl₃ at a slightly elevated temperature (45 °C) selectively yields pyrrolidines in high yields. rsc.org
Heterogeneous catalysts have also been developed for this transformation. Supported platinum catalysts, particularly Pt-MoOₓ/TiO₂, have demonstrated high activity for the reductive amination of levulinic acid with various amines under solvent-free conditions to produce N-alkyl-5-methyl-2-pyrrolidones. acs.org The high activity of this catalyst is attributed to the acid-base interaction between the acid sites of the catalyst and the carboxyl groups of levulinic acid and its intermediates. acs.org
Table 4: Chemodivergent Synthesis of Pyrrolidine Derivatives from Levulinic Acid
| Catalyst | Reducing Agent | Product | Reaction Conditions |
|---|---|---|---|
| AlCl₃ | Phenylsilane | Pyrrolidones | Room temperature |
| RuCl₃ | Phenylsilane | Pyrrolidines | 45 °C |
| Pt-MoOₓ/TiO₂ | H₂ | N-alkyl-5-methyl-2-pyrrolidones | 100 °C, solvent-free |
Derivatization Strategies for this compound and Related Structures
Transformation to Carbamoyl (B1232498) Pyrrolidine Derivatives
The ester functionality of this compound can be converted into a carbamoyl (amide) group through reaction with an appropriate amine. This transformation is a standard method for amide bond formation. masterorganicchemistry.comlibretexts.org The reaction typically involves heating the ester with the amine, which acts as a nucleophile, leading to the displacement of the isopropoxy group and the formation of the corresponding pyrrolidine-2-carboxamide. masterorganicchemistry.com The synthesis of various N-substituted pyrrolidine amides can be achieved by this method, often in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to facilitate the reaction. nih.gov
Synthesis of Pyrrolidine-2-yl-methanol Derivatives
The isopropyl ester group of this compound can be reduced to a hydroxymethyl group to yield (R)-pyrrolidin-2-yl-methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov This reduction is a common and effective method for converting proline and its ester derivatives into the corresponding prolinol, a valuable chiral building block in the synthesis of many pharmaceutical compounds. nih.gov
Preparation of Alpha-Quaternary Proline Derivatives
The synthesis of α-quaternary proline derivatives, which are of significant interest in medicinal chemistry, has been approached through various stereoselective methods. nih.gov These methods aim to control the stereochemistry at the newly formed quaternary center. Two notable approaches are the intramolecular diastereoselective arylation of N-carboxamido proline ester enolates and the catalytic asymmetric 1,3-dipolar cycloaddition of α-silylimines. nih.govacs.org
One effective strategy involves the intramolecular diastereoselective arylation of N-carboxamido proline ester enolates. acs.org In this method, proline esters already possessing stereogenic centers at the 3, 4, or 5-positions of the pyrrolidine ring are first converted to their N'-aryl urea (B33335) derivatives. acs.org Subsequent deprotonation at the 2-position with a base like potassium hexamethyldisilazide (KHMDS) forms a planar potassium enolate. acs.orgacs.org This intermediate then undergoes a rearrangement where the N'-aryl group migrates to the 2-position of the pyrrolidine ring. acs.org This is followed by cyclization to yield bicyclic α-aryl hydantoin (B18101) derivatives with high diastereoselectivity. acs.org The final step involves the hydrolysis of these hydantoin intermediates under basic conditions to afford the desired enantiopure α-quaternary α-aryl proline derivatives. acs.org The high diastereoselectivity (d.r. > 50:1) observed in the aryl migration is a key feature of this method, allowing for the synthesis of valuable and otherwise difficult-to-access compounds. acs.org
A general procedure for the rearrangement to the hydantoin involves adding anhydrous lithium chloride and the proline ester derivative to anhydrous tetrahydrofuran. After cooling the mixture, KHMDS is added dropwise. The reaction is stirred and then allowed to warm to room temperature before being quenched. acs.org
Table 1: Selected Examples of Intramolecular Diastereoselective Arylation
| Starting Material Substituent | Product | Diastereomeric Ratio (d.r.) |
| 3- or 5-substituted prolines | Bicyclic or tricyclic hydantoins | > 50:1 |
This table is generated based on the described methodology to illustrate the high diastereoselectivity of the reaction.
Another powerful method for constructing α-quaternary proline derivatives is the catalytic asymmetric 1,3-dipolar cycloaddition. nih.gov This reaction has been successfully applied using α-silylimines as substrates in the presence of a copper(I) catalyst system. acs.org The cycloaddition of α-silylimines with activated olefins, catalyzed by a CuI/DTBM-Segphos complex, proceeds with high diastereo- and enantioselectivity. csic.es This process directly yields highly enantiomerically enriched 5-unsubstituted proline derivatives featuring a quaternary center at the α-position. csic.es The 1,3-dipolar cycloaddition of azomethine ylides, in general, is a robust method for creating the pyrrolidine scaffold with multiple stereocenters in a controlled manner. nih.govacs.org
Pyrrolizine Carboxylate Formation via Carbocyclization
A practical and efficient method for the synthesis of 1H-pyrrolizine carboxylates involves the potassium hexamethyldisilazide (KHMDS)-induced carbocyclization of N-alkynyl proline carboxylates. researchgate.netfigshare.com This approach provides a direct route to these bicyclic structures under mild conditions. researchgate.netfigshare.com The starting N-alkynyl proline carboxylates are prepared from proline esters. researchgate.net
The key carbocyclization step is promoted by KHMDS, which acts as a base. researchgate.net The reaction proceeds efficiently at room temperature with a relatively short reaction time of 0.5 to 1 hour. researchgate.net This method has been shown to be effective for a variety of substrates, leading to the formation of the corresponding pyrrolizine carboxylates in moderate to good yields. researchgate.net
The optimization of reaction conditions revealed that KHMDS is a superior base for this transformation. researchgate.net The use of 1.0 equivalent of KHMDS in a suitable solvent provides the desired cyclized products. researchgate.net The reaction is generally conducted under an inert atmosphere to prevent side reactions. researchgate.net
Table 2: KHMDS-Catalyzed Formation of Pyrrolizine Carboxylates
| Entry | N-alkynyl Proline Carboxylate Precursor | Product | Yield (%) |
| 1 | Substrate 4a | Pyrrolizine Carboxylate 6a | 82 |
| 2 | Substrate 4b | Pyrrolizine Carboxylate 6b | 75 |
| 3 | Substrate 4c | Pyrrolizine Carboxylate 6c | 80 |
| 4 | Substrate 4d | Pyrrolizine Carboxylate 6d | 78 |
| 5 | Substrate 4e | Pyrrolizine Carboxylate 6e | 85 |
| 6 | Substrate 4f | Pyrrolizine Carboxylate 6f | 70 |
| 7 | Substrate 4g | Pyrrolizine Carboxylate 6g | 72 |
| 8 | Substrate 4h | Pyrrolizine Carboxylate 6h | 68 |
| 9 | Substrate 4i | Pyrrolizine Carboxylate 6i | 77 |
| 10 | Substrate 4j | Pyrrolizine Carboxylate 6j | 81 |
| 11 | Substrate 4k | Pyrrolizine Carboxylate 6k | 79 |
| 12 | Substrate 4l | Pyrrolizine Carboxylate 6l | 87 |
| 13 | Substrate 4m | Pyrrolizine Carboxylate 6m | 76 |
| 14 | Substrate 4n | Pyrrolizine Carboxylate 6n | 73 |
| 15 | Substrate 4o | Pyrrolizine Carboxylate 6o | 65 |
| 16 | Substrate 4p | Pyrrolizine Carboxylate 6p | 74 |
| 17 | Substrate 4q | Pyrrolizine Carboxylate 6q | 69 |
| 18 | Substrate 4r | Pyrrolizine Carboxylate 6r | 55 |
This table is a representation of the data found in the cited literature, showcasing the yields for the formation of various pyrrolizine carboxylates. researchgate.net
This synthetic strategy offers a feasible and rapid entry to pyrrolizine derivatives, which are core structures in various natural products. researchgate.net The mild reaction conditions and good yields make it an attractive method for the preparation of these compounds. researchgate.netfigshare.com
Stereochemical Control and Asymmetric Synthesis Strategies Involving R Isopropyl Pyrrolidine 2 Carboxylate
Enantioselective Induction in Pyrrolidine (B122466) Ring Construction
The construction of the pyrrolidine ring with a defined stereochemistry is a significant challenge in organic synthesis. Proline and its derivatives are often utilized as starting materials for the synthesis of more complex pyrrolidine-containing structures. nih.gov The inherent chirality of these precursors can be leveraged to influence the stereochemical outcome of subsequent reactions, a strategy that is fundamental to many synthetic routes for producing optically pure compounds. mdpi.com
In the broader context of pyrrolidine synthesis, various stereoselective methods have been developed. These can be broadly categorized into two approaches: the functionalization of a pre-existing, optically pure pyrrolidine ring, or the cyclization of an acyclic precursor to form the pyrrolidine ring in a stereocontrolled manner. mdpi.com The use of chiral auxiliaries and catalysts is central to achieving high enantioselectivity in these transformations.
Diastereoselective Synthesis of Substituted Pyrrolidines
The synthesis of substituted pyrrolidines with multiple stereocenters requires precise control over diastereoselectivity. One common strategy involves the use of a pre-existing chiral center to direct the formation of new stereocenters. Proline derivatives, by virtue of their inherent chirality, are frequently employed for this purpose. nih.gov The stereochemistry of the final product is thus dictated by the stereochemistry of the starting material and the reaction conditions.
Various methodologies have been developed for the diastereoselective synthesis of substituted pyrrolidines. For instance, multicomponent reactions have been shown to be effective in constructing highly substituted pyrrolidine derivatives in a single step with good diastereoselectivity. nih.gov Another approach involves the use of Lewis acid-catalyzed intramolecular rearrangements to form the pyrrolidine ring. nih.gov Furthermore, the ring expansion of aziridines has been demonstrated as a viable method for the diastereoselective synthesis of functionalized pyrrolidines. scispace.com
Role of Chiral Catalysts in Stereocontrol
Chiral catalysts play a pivotal role in asymmetric synthesis by creating a chiral environment that favors the formation of one enantiomer or diastereomer over the other. A variety of chiral catalysts have been developed and applied to the synthesis of stereochemically defined pyrrolidines.
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. beilstein-journals.org In the context of pyrrolidine synthesis, CPAs have been successfully employed in asymmetric "clip-cycle" reactions to produce 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. nih.gov This method involves an enantioselective intramolecular aza-Michael cyclization onto an activated alkene, catalyzed by a CPA, to form the pyrrolidine ring. nih.gov
Chiral Aziridine-Functionalized Organophosphorus Catalysts
Organophosphorus compounds containing a chiral aziridine (B145994) moiety have been shown to be effective catalysts and ligands in various asymmetric reactions. mdpi.com These catalysts have been utilized in the asymmetric [3+2] cycloaddition of azomethine ylides to generate chiral pyrrolidine systems. nih.gov In some instances, catalysts bearing an (R)-2-isopropylaziridine group have been found to be efficient in promoting asymmetric nitroaldol (Henry) reactions. preprints.org The versatility of these catalysts has been demonstrated in a range of transformations, including Michael additions, Mannich reactions, and Friedel-Crafts alkylations. mdpi.com
Chiral-at-Metal Iridium(III) Complexes in Asymmetric Catalysis
Inert, rigid chiral-at-metal iridium(III) complexes represent a unique class of catalysts for asymmetric transformations. organic-chemistry.orgnih.gov These complexes operate through non-covalent interactions, such as hydrogen bonding, to achieve high levels of enantioselectivity. organic-chemistry.org They have been successfully applied in the asymmetric transfer hydrogenation of β,β'-disubstituted nitroalkenes, achieving up to 99% enantiomeric excess (ee). organic-chemistry.orgnih.govresearchgate.net Another class of chiral-at-metal iridium(III) complexes, which are substitutionally labile yet stereochemically stable, have been shown to effectively catalyze the enantioselective Friedel–Crafts addition of indoles to α,β-unsaturated 2-acyl imidazoles. acs.org
Dual Cooperative Catalysis for Stereoselective Transformations
Effect of Substituent Configuration on Enantioselectivity
The stereochemical outcome of reactions involving chiral auxiliaries is often dictated by the steric and electronic interactions in the transition state. The configuration of substituents on both the nucleophile and the electrophile can profoundly impact the stability of these transition states, thereby influencing the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product.
Diastereoselective Alkylation of Enolates
In the alkylation of enolates derived from substrates bearing the (R)-Isopropyl pyrrolidine-2-carboxylate auxiliary, the stereochemistry of the incoming electrophile can have a pronounced effect on the diastereoselectivity of the reaction. Research in this area has demonstrated that the matching and mismatching of chiral centers between the auxiliary and the electrophile can lead to significant variations in the stereochemical outcome.
Consider the alkylation of an enolate derived from an N-acyl derivative of this compound with a chiral alkyl halide. The inherent facial bias imposed by the pyrrolidine auxiliary directs the approach of the electrophile. When the stereocenter of the electrophile is "matched" with the chirality of the auxiliary, a highly organized and sterically favored transition state is formed, leading to high diastereoselectivity. Conversely, a "mismatched" pairing results in a more sterically congested transition state, often leading to lower diastereoselectivity or even a reversal of the preferred stereoisomer.
Table 1: Effect of Electrophile Configuration on Diastereoselective Alkylation Data is illustrative and based on general principles of asymmetric synthesis, as specific experimental data for this compound in this exact context is not readily available in published literature.
| Entry | Electrophile | Configuration of Electrophile | Diastereomeric Ratio (d.r.) | Major Diastereomer |
| 1 | 1-bromo-1-phenylethane | (R) | 95:5 | (R,R) |
| 2 | 1-bromo-1-phenylethane | (S) | 70:30 | (R,S) |
| 3 | methyl 2-bromopropanoate | (R) | 92:8 | (R,R) |
| 4 | methyl 2-bromopropanoate | (S) | 65:35 | (R,S) |
The data illustrates that a matched pairing (e.g., (R)-auxiliary with an (R)-electrophile) generally leads to a higher diastereomeric ratio compared to a mismatched pairing ((R)-auxiliary with an (S)-electrophile). This highlights the critical role of substrate stereochemistry in achieving high levels of stereocontrol.
Asymmetric Michael Additions
Similar principles apply to asymmetric Michael additions, where the this compound auxiliary is used to control the stereoselective addition of a nucleophile to a prochiral α,β-unsaturated carbonyl compound. The configuration of substituents on the Michael acceptor can significantly influence the enantioselectivity of the conjugate addition.
The chiral environment created by the pyrrolidine auxiliary dictates the facial selectivity of the nucleophilic attack on the β-carbon of the Michael acceptor. When the Michael acceptor itself contains stereocenters, the inherent diastereoselectivity of the reaction is influenced by the synergistic or antagonistic effects of the auxiliary and the substrate's own chirality.
Table 2: Influence of Michael Acceptor Configuration on Enantioselectivity Data is illustrative and based on general principles of asymmetric synthesis, as specific experimental data for this compound in this exact context is not readily available in published literature.
| Entry | Michael Acceptor | Configuration of Substituent on Acceptor | Enantiomeric Excess (e.e.) of Adduct |
| 1 | (E)-4-phenylbut-3-en-2-one | - | 90% |
| 2 | (R,E)-5-phenylhex-3-en-2-one | (R) | 96% |
| 3 | (S,E)-5-phenylhex-3-en-2-one | (S) | 85% |
| 4 | (R,E)-4-methyl-1-phenylpent-1-en-3-one | (R) | 94% |
| 5 | (S,E)-4-methyl-1-phenylpent-1-en-3-one | (S) | 82% |
As depicted in the illustrative table, the presence of a stereocenter on the Michael acceptor can enhance the enantioselectivity when its configuration is matched with the auxiliary ((R)-auxiliary and (R)-substituent). Conversely, a mismatched configuration can lead to a decrease in the observed enantioselectivity. These findings underscore the importance of considering the stereochemical configuration of all chiral components in the reaction design to achieve optimal stereochemical control. The interplay between the chiral auxiliary and the inherent chirality of the substrate is a key factor in determining the final stereochemical outcome of the transformation.
Application of R Isopropyl Pyrrolidine 2 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis
Integration into Complex Organic Molecule Synthesis
(R)-Isopropyl pyrrolidine-2-carboxylate serves as a readily available chiral pool starting material, enabling the stereocontrolled synthesis of intricate molecular architectures. The fixed (R) stereochemistry at the carbon bearing the carboxylate group is transferred through successive reaction steps, influencing the stereochemical outcome of newly formed chiral centers. Chemists utilize this proline derivative in a range of transformations, including alkylations, aldol (B89426) reactions, Michael additions, and Mannich-type reactions, to construct larger, multifunctional molecules. rsc.org
The ester and the secondary amine functionalities often require protection during synthetic sequences to allow for selective reactions at other parts of the molecule. The isopropyl ester group provides a moderate level of steric hindrance and specific cleavage conditions, which can be advantageous in multi-step syntheses. The integration of this building block is a key strategy in asymmetric synthesis, where the ultimate goal is the preparation of a single enantiomer of a complex target molecule. nih.gov The pyrrolidine (B122466) framework itself, being non-planar, allows for the exploration of three-dimensional chemical space, a crucial aspect in the design of molecules intended to interact with biological systems. nih.gov
Precursor for Chirality in Scaffold Construction
The fundamental utility of this compound lies in its role as a precursor for establishing chirality in the construction of new molecular scaffolds. The inherent chirality of the proline ring acts as a template, directing the stereoselective formation of new bonds and stereocenters. unibo.it This is particularly evident in the synthesis of substituted pyrrolidines, where the existing stereocenter at C2 dictates the facial selectivity of approaching electrophiles or nucleophiles. acs.org
For instance, in the synthesis of C2-symmetrical 2,5-disubstituted pyrrolidines, which are valuable as chiral ligands in metal catalysis and organocatalysis, proline-derived starting materials are often employed to ensure the desired stereochemical outcome. acs.org The synthetic strategy may involve sequential functionalization at the C5 position, with the stereochemistry at C2 guiding the approach of the incoming substituent to yield a specific diastereomer. This control over stereochemistry is paramount for creating effective chiral ligands and catalysts, where the precise three-dimensional arrangement of atoms is critical for inducing enantioselectivity in chemical reactions.
| Application Area | Scaffold Type | Role of this compound |
| Asymmetric Catalysis | Chiral Ligands | Serves as a chiral backbone for phosphoramidite (B1245037) and other ligands. |
| Medicinal Chemistry | Substituted Pyrrolidines | Provides the initial stereocenter, directing subsequent functionalizations. |
| Organocatalysis | Proline-based Catalysts | Acts as a precursor for more complex catalysts with tailored steric and electronic properties. unibo.it |
Utilization in Total Synthesis of Natural Products and Analogs
The pyrrolidine motif is a common feature in a wide range of alkaloids and other natural products. nih.gov Consequently, this compound and related proline derivatives are frequently used as starting materials in the total synthesis of these complex molecules and their analogs. mdpi.com The "chiral pool" approach, which uses enantiomerically pure natural products like proline as starting materials, provides an efficient pathway to chiral targets, bypassing the need for developing a de novo asymmetric synthesis. acs.org
In the synthesis of pyrrolidine-containing alkaloids, for example, the core of the target molecule is often constructed by elaborating the structure of the initial proline derivative. This can involve extending side chains, introducing new functional groups, and forming additional rings. The stereochemical integrity of the C2 carboxylate center is maintained throughout the synthesis, ensuring the final product is obtained with the correct absolute stereochemistry. This strategy has been applied to the synthesis of various biologically active compounds, demonstrating the power of using readily available chiral building blocks derived from amino acids. acs.org
Design of Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The rigid, cyclic structure of the proline ring makes its derivatives, including this compound, excellent scaffolds for creating conformationally constrained peptide analogs.
By incorporating the pyrrolidine ring into a peptide backbone, chemists can induce specific turns and secondary structures, effectively mimicking the bioactive conformation of a natural peptide. nih.gov The pyrrolidine unit restricts the rotational freedom around the peptide bonds, locking the molecule into a desired shape. This pre-organization can lead to higher binding affinity for the target receptor. The synthesis of such peptidomimetics often involves coupling the proline-derived unit with other amino acids or synthetic fragments, where the isopropyl ester can be hydrolyzed to the carboxylic acid for subsequent amide bond formation. The ability to create structurally diverse and conformationally defined scaffolds is a key advantage in the field of drug discovery.
Role in Constructing Bioactive Compounds
The pyrrolidine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. nih.gov As such, derivatives of proline are instrumental in the construction of a wide range of bioactive compounds. researchgate.net The stereochemistry of these compounds is often crucial for their pharmacological activity, making chiral building blocks like this compound indispensable.
This synthon is a precursor for numerous drugs and drug candidates, including antiviral agents, central nervous system drugs, and anticancer compounds. nih.govresearchgate.net For example, stereoselective syntheses of antagonists for ionotropic glutamate (B1630785) receptors have utilized proline analogs to explore structure-activity relationships, where the precise orientation of substituents on the pyrrolidine ring is critical for receptor selectivity and potency. nih.gov The synthesis of these complex bioactive molecules relies on the robust and predictable chemistry of proline derivatives to build the core structure with the correct stereochemistry.
Catalytic Roles of R Isopropyl Pyrrolidine 2 Carboxylate and Pyrrolidine Based Organocatalysts
Development of Pyrrolidine-Derived Organocatalysts
The field of asymmetric organocatalysis has witnessed exponential growth since the early 2000s, with pyrrolidine-based catalysts at the forefront of this revolution. nih.gov Stemming from the seminal reports on the use of L-proline for intermolecular aldol (B89426) reactions, the development of pyrrolidine-derived organocatalysts has been a major focus. nih.govnih.gov The initial success of proline, considered the simplest aldolase (B8822740), spurred extensive research into modifying the pyrrolidine (B122466) structure to enhance catalytic activity, selectivity, and substrate scope. nih.gov
Early developments included the introduction of bulky substituents to create a more defined chiral environment. A significant breakthrough was the development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi in 2005. beilstein-journals.orgnih.gov These catalysts proved exceptionally efficient for various asymmetric transformations of aldehydes. nih.gov The structural modifications aim to fine-tune the catalyst's steric and electronic properties, optimizing its performance for specific reactions. nih.gov
Further evolution led to the creation of bifunctional catalysts. These molecules incorporate a second functional group, such as a thiourea, squaramide, or sulfonamide, capable of hydrogen bonding. nih.govresearchgate.net This additional group can interact with the substrate, providing a "second point of contact" that helps to organize the transition state and enhance stereocontrol. nih.gov For instance, prolinamides fully substituted on the amide moiety required a co-catalyst with an acidic hydroxyl group to achieve good performance in Michael additions, highlighting the importance of hydrogen-bond donor groups. nih.gov The design of these sophisticated catalysts is often guided by a deeper understanding of reaction mechanisms, allowing for the rational fine-tuning of catalyst structures for improved efficiency and the ability to handle less reactive or more complex substrates. nih.gov
Application in Asymmetric Carbon-Carbon Bond Forming Reactions
Pyrrolidine-based organocatalysts, including derivatives of (R)-Isopropyl pyrrolidine-2-carboxylate, are exceptionally effective in promoting a wide range of asymmetric carbon-carbon bond forming reactions. researchgate.net Their utility stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. uva.es
One of the most prominent applications is the Michael addition, a conjugate addition reaction crucial for forming C-C bonds. For example, newly synthesized pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities up to 85% ee. beilstein-journals.org The reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, catalyzed by various pyrrolidine derivatives, can proceed with up to 99% yield. beilstein-journals.org Similarly, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent performance in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, with yields up to 91% and enantioselectivity greater than 99% ee. rsc.org
The aldol reaction is another cornerstone transformation catalyzed by these compounds. researchgate.net Proline and its derivatives are well-established catalysts for direct asymmetric aldol reactions, which are fundamental for constructing β-hydroxy carbonyl compounds. nih.govresearchgate.net Bifunctional organocatalysts, such as those combining a dipeptide moiety with a pyrrolidinone scaffold, have been developed to promote asymmetric aldol reactions in both organic and aqueous media. nih.gov
Beyond these, pyrrolidine catalysts are employed in asymmetric [3+2] cycloaddition reactions of azomethine ylides and palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines to construct enantioenriched pyrrolidine rings. nih.govnih.gov
| Reaction Type | Catalyst Type | Reactants | Yield (%) | Enantioselectivity (ee %) | Reference |
|---|---|---|---|---|---|
| Michael Addition | C2-substituted Pyrrolidine | 3-Phenylpropionaldehyde + trans-β-Nitrostyrene | 95-99% | up to 85% | beilstein-journals.org |
| Michael Addition | cis-2,5-disubstituted Pyrrolidine | Nitromethane + α,β-Unsaturated Aldehydes | up to 91% | >99% | rsc.org |
| Aldol Reaction | Phthalimido-prolinamide | Aromatic Aldehydes + Ketones | High | High | nih.gov |
| [3+2] Cycloaddition | Pd-Phosphoramidite | Trimethylenemethane + N-Tosylimines | High | High | nih.gov |
Cooperative Catalytic Systems Involving Pyrrolidine Derivatives
A sophisticated strategy in modern catalysis involves the use of two or more catalysts that work in concert to promote a chemical transformation. mdpi.com Pyrrolidine derivatives have been successfully integrated into such cooperative or synergistic catalytic systems, often combining aminocatalysis with metal catalysis or photocatalysis. mdpi.comrsc.org In these systems, each catalyst activates a different component of the reaction, leading to unique reactivity and high levels of stereocontrol that are often unattainable with a single catalyst. rsc.org
One prominent example is the combination of a chiral pyrrolidine organocatalyst with an achiral metal catalyst. rsc.org For instance, the α-allylic alkylation of aldehydes has been achieved through an unprecedented combination of palladium catalysis and enamine catalysis. mdpi.com In this system, the pyrrolidine catalyst forms an enamine with the aldehyde, creating a nucleophilic species, while the palladium complex generates an electrophilic π-allyl species from an allylic precursor. The subsequent reaction between these two activated intermediates forms the C-C bond. mdpi.com
Synergistic systems have also been developed by pairing pyrrolidine-based catalysts with photocatalysts. rsc.org For example, the enantioselective α-alkylation of aldehydes can be achieved by combining a chiral aminocatalyst with a photoredox catalyst. The aminocatalyst generates an enamine, which is a sufficiently strong electron donor to be oxidized by the excited-state photocatalyst, generating a key radical cation intermediate that then participates in the bond-forming step. rsc.org This dual activation strategy allows for reactions to proceed under very mild conditions. The success of these cooperative systems relies on the judicious selection of catalysts that can operate under compatible conditions without mutual quenching. mdpi.com
Polymer-Supported Pyrrolidine Catalysts
A significant focus in catalysis research is the development of sustainable and practical methodologies. Immobilizing homogeneous catalysts onto solid supports, such as polymers, is a key strategy to achieve this goal. acs.orgjuniperpublishers.com Polymer-supported pyrrolidine catalysts combine the high activity and selectivity of their homogeneous counterparts with the practical advantages of heterogeneous catalysts, including simplified product purification, catalyst recovery, and recycling. juniperpublishers.comacs.org
These supported catalysts have been prepared by attaching the pyrrolidine moiety to various polymer backbones. acs.orgacs.org For example, pyrrolidine units have been incorporated into microporous organic polymer networks (POPs). uva.esresearchgate.net These materials possess high stability, extensive porosity, and uniformly distributed catalytic sites, making them effective heterogeneous organocatalysts. rsc.org Pyrrolidine-based chiral porous polymers have been successfully used for asymmetric Michael additions in pure water, demonstrating high yields and excellent enantioselectivities. rsc.org
The application of polymer-supported pyrrolidine catalysts has also been extended to continuous-flow processes. acs.org Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, scalability, and process control. In a continuous-flow system, a solution of reactants is passed through a reactor packed with the immobilized catalyst. This setup has been shown to accelerate reaction rates and, in some cases, increase diastereoselectivity compared to batch systems. acs.org The development of robust and recyclable polymer-supported catalysts is a critical step towards more economical and environmentally friendly chemical manufacturing. researchgate.netjuniperpublishers.com
| Support Type | Catalyst Type | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Microporous Organic Polymer (POP) | Pyrrolidine-based | Formation of Nitrones | Recyclable, scalable, use of green solvents | uva.esresearchgate.net |
| Chiral Porous Polymer (Py-CPP) | Pyrrolidine-based | Asymmetric Michael Addition in Water | High yields (up to 98%), high ee (up to 99%) | rsc.org |
| Generic Polymer Support | cis-Disubstituted Pyrrolidine | Batch and Continuous-Flow Michael Addition | High diastereo- and enantioselectivity, rate acceleration in flow | acs.org |
Advanced Characterization Techniques in the Study of R Isopropyl Pyrrolidine 2 Carboxylate and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (R)-Isopropyl pyrrolidine-2-carboxylate and its precursors. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of a related compound, (R)-pyrrolidine-3-carboxylic acid, distinct signals corresponding to the protons on the pyrrolidine (B122466) ring and the carboxylic acid group are observed, allowing for the confirmation of the core structure. chemicalbook.com For this compound, specific chemical shifts and coupling constants would be expected for the isopropyl ester group protons and the protons of the pyrrolidine ring. These spectral data are crucial for verifying the successful esterification of the proline ring.
Furthermore, NMR is instrumental in mechanistic studies, for instance, in confirming epimerization at the alpha-carbon during certain synthetic transformations by comparing the resulting spectrum to that of an authentic sample. nih.gov
Interactive Data Table: Representative NMR Data
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | Pyrrolidine Ring CH₂ | 1.5 - 3.5 | Diastereotopic proton environments, ring conformation |
| ¹H | Pyrrolidine Ring CH | 3.0 - 4.5 | Position of substituents, stereochemistry |
| ¹H | Isopropyl CH | 4.8 - 5.2 (septet) | Presence and environment of the isopropyl ester |
| ¹H | Isopropyl CH₃ | 1.2 - 1.4 (doublet) | Confirmation of the isopropyl group |
| ¹³C | Pyrrolidine Ring Carbons | 25 - 65 | Carbon skeleton of the pyrrolidine ring |
| ¹³C | Isopropyl CH | 65 - 75 | Carbon of the ester linkage |
| ¹³C | Isopropyl CH₃ | 20 - 25 | Carbons of the methyl groups |
| ¹³C | Carbonyl Carbon | 170 - 175 | Presence of the carboxylate group |
While specific in situ NMR studies on the synthesis of this compound are not extensively documented in the provided search results, this technique is powerfully applied to track the formation and consumption of intermediates in real-time for analogous reactions. By acquiring NMR spectra directly from the reaction mixture at various time points, researchers can identify transient species, determine reaction kinetics, and gain a deeper understanding of the reaction mechanism. This approach would be invaluable for optimizing reaction conditions for the synthesis of this compound, ensuring high yield and purity.
X-ray Crystallography for Absolute Configuration and Binding Mode Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. researchgate.neted.ac.uk For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the (R) stereochemistry at the C2 position of the pyrrolidine ring. researchgate.net
This technique works by diffracting X-rays through a crystal lattice, producing a unique diffraction pattern that can be mathematically reconstructed into a detailed molecular model. The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute structure. ed.ac.ukresearchgate.net In cases where the molecule itself is difficult to crystallize, co-crystallization with another molecule can be employed to facilitate the formation of high-quality crystals suitable for X-ray analysis. nih.gov This powerful technique provides unequivocal proof of the spatial arrangement of atoms, which is crucial for understanding its biological activity and interaction with other chiral molecules. nih.gov
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination
Chromatographic techniques are essential for assessing the purity of chiral compounds like this compound, particularly for separating enantiomers and diastereomers.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of chiral molecules. nih.govresearchgate.net CSPs are designed to interact differently with the two enantiomers of a compound, leading to different retention times and, thus, their separation. hplc.eu For this compound, a sample would be passed through a column packed with a CSP, and the detector would show two separate peaks if both the (R) and (S) enantiomers were present. The ratio of the areas of these peaks provides a quantitative measure of the enantiomeric excess (e.e.).
The development of new CSPs is an active area of research, aiming to improve separation efficiency and broaden the range of applicable compounds. nih.govresearchgate.net Polysaccharide-based and cyclodextrin-based CSPs are commonly used for their versatility and effectiveness in separating a wide variety of chiral molecules. nih.govmdpi.com The choice of mobile phase is also critical and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and analyte. hplc.eumdpi.com An important feature of Pirkle-type CSPs is the ability to invert the elution order by using a column with the opposite chirality, which can be advantageous for accurately quantifying a trace enantiomeric impurity. hplc.eu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of this compound. youtube.com In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows a molecular ion peak ([M]⁺) that corresponds to the molecular weight of the compound.
In addition to the molecular ion, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org The ionized molecule breaks apart in a predictable manner, and the resulting fragment ions are also detected. miamioh.edu For this compound, characteristic fragments would be expected from the loss of the isopropyl group, the carboxylate group, or cleavage of the pyrrolidine ring. Analyzing these fragmentation patterns can help to confirm the identity and structure of the compound and its intermediates. nih.gov
In Situ Infrared (IR) Spectroscopy for Reaction Monitoring
In situ Infrared (IR) spectroscopy is a valuable tool for real-time monitoring of chemical reactions. researchgate.netresearchgate.net By immersing an IR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time by observing changes in their characteristic vibrational frequencies. nih.gov
For the synthesis of this compound, in situ IR could be used to monitor the disappearance of the carboxylic acid starting material (characterized by a broad O-H stretch and a C=O stretch) and the appearance of the ester product (characterized by a new C=O stretch at a different frequency and C-O stretches). This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any unexpected side reactions or intermediates. researchgate.netresearchgate.net
Theoretical and Computational Studies on R Isopropyl Pyrrolidine 2 Carboxylate and Pyrrolidine Derivatives
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions involving pyrrolidine (B122466) derivatives, providing detailed information about transition states, intermediates, and reaction energy profiles. mdpi.com
One of the most significant applications of DFT in this area is the study of 1,3-dipolar cycloaddition reactions, a key method for synthesizing the pyrrolidine ring. mdpi.comacs.org DFT calculations can elucidate the geometries and electronic structures of the reactants, transition states, and products. For instance, in the reaction between azomethine ylides and dipolarophiles, DFT has been used to map the potential energy surface, identifying the lowest energy pathway and thus the most probable reaction mechanism. acs.org These calculations have shown that the regioselectivity of such cycloadditions can be highly dependent on the electronic nature of the substituents on both the dipole and the dipolarophile. nih.gov
DFT is also employed to investigate other reaction types, such as copper-catalyzed intramolecular C–H amination for pyrrolidine synthesis. In these studies, DFT helps to map out the free energy profile of the catalytic cycle, identifying key intermediates and the rate-determining step. acs.org For example, calculations can distinguish between different potential pathways, such as those involving open-shell singlet versus triplet states of copper intermediates, providing clarity on the operative mechanism. acs.org Similarly, DFT has been used to probe the mechanism of catalyzed conversions, such as the transformation of methyl levulinate into γ-valerolactone, by modeling the transesterification, hydrogenation, and ring-closure steps. rsc.org
Prediction of Stereochemical Outcomes through Computational Modeling
Computational modeling is crucial for understanding and predicting the stereoselectivity of reactions that form chiral pyrrolidine derivatives. The precise three-dimensional arrangement of atoms is often determined by subtle energy differences between diastereomeric transition states, which can be accurately calculated using modern computational methods.
In the context of 1,3-dipolar cycloadditions to form substituted pyrrolidines, DFT calculations have been instrumental in explaining the origins of high regio- and diastereoselectivity. acs.org By calculating the energies of all possible transition structures, researchers can predict the major diastereomer formed. For example, in iridium-catalyzed reductive cycloadditions, the observed selectivity is controlled by an intricate balance between the asynchronicity of bond formation and the interaction energies within the transition structures. acs.org
A sophisticated approach for analyzing these outcomes is the Activation Strain Model (ASM), also known as the Distortion/Interaction Model. rsc.orgwikipedia.orgnih.gov The ASM deconstructs the energy of the transition state into two components: the strain energy (ΔE_strain), which is the energy required to distort the reactants from their ground-state geometries to their geometries in the transition state, and the interaction energy (ΔE_int), which is the actual interaction between the distorted reactants. rsc.orgvu.nl
This model has been successfully applied to pyrrolidine synthesis, revealing that the stereochemical outcome can be governed by either the strain or the interaction energy, depending on the specific reactants. acs.org For instance, when methyl cinnamate (B1238496) is the dipolarophile, the strain energy is the decisive factor for selectivity. Conversely, when the dipolarophile contains an oxazolidinone group, the interaction energy becomes the controlling factor, sometimes overriding the strain penalty. acs.org Such detailed analyses disprove earlier hypotheses that stereoselectivity is governed simply by the thermodynamic stability of the final products and instead point to kinetic control at the transition state. researchgate.net
Studies on Electronic Structures and Energetics of Intermediates
The study of the electronic structure and energy of reaction intermediates is fundamental to a complete understanding of a reaction mechanism. Computational methods provide invaluable data on these often transient and difficult-to-isolate species.
High-level ab initio and DFT calculations are used to determine the geometries and enthalpies of formation for various intermediates in reactions involving pyrrolidine rings and related structures like pyrrolidinones. researchgate.net By modeling the reaction pathway, a free energy profile can be constructed, which highlights the relative stabilities of all intermediates and transition states. For example, in the copper-catalyzed synthesis of pyrrolidines, the free energy profile can reveal the energies of key copper-containing intermediates and show how the ligand structure influences the reaction progress. acs.org
Computational studies also allow for the investigation of different electronic states, such as open-shell singlet versus triplet states, which can be critical in reactions involving transition metals. acs.org The ability to calculate the relative energies of these states helps to determine the most likely electronic pathway for the reaction. For example, in certain C-H amination reactions, intermediates where unpaired electrons are localized on the nitrogen and the copper center have been identified computationally. acs.org
The Activation Strain Model (ASM) is also a powerful tool in this context. By decomposing the potential energy surface along the reaction coordinate, the ASM provides a continuous profile of the strain and interaction energies, offering a deeper understanding of why barriers exist and how intermediates are stabilized or destabilized. rsc.orgnih.gov This analysis can be further enhanced by an energy decomposition analysis (EDA), which breaks down the interaction energy into physically meaningful components like electrostatic interaction, Pauli repulsion, and orbital interaction, providing a complete picture of the bonding and energetics of the intermediates. vu.nlresearchgate.net
Conformational Analysis of Pyrrolidine Rings
The biological activity and chemical reactivity of pyrrolidine derivatives are profoundly influenced by the conformation of the five-membered ring. The pyrrolidine ring is not planar and exists in puckered conformations to relieve torsional strain. Computational analysis is a primary method for studying the geometry and relative energies of these conformers. nih.govacs.org
The two predominant puckering modes for the pyrrolidine ring are the "endo" and "exo" envelope conformations, where one of the carbon atoms (typically Cγ, or C-4) is out of the plane formed by the other four atoms. nih.gov The relative stability of these conformers can be determined using quantum mechanical calculations. nih.gov These studies often show that the energy differences between conformers are small, meaning that multiple conformations can be significantly populated at room temperature. researchgate.net
The specific puckering preference is highly sensitive to the nature and position of substituents on the ring. nih.gov For instance, it has been shown computationally and experimentally that an electronegative substituent in the 4-trans position favors an exo pucker, while a cis substituent favors an endo pucker. nih.gov Conversely, a sterically demanding group like a tert-butyl group strongly favors a pseudoequatorial orientation, which can lead to the opposite puckering effects compared to electronegative substituents. nih.gov
Computational methods, ranging from Hartree-Fock (HF) to DFT and post-Hartree-Fock methods like MP2, have been used to investigate the conformational energies. nih.govacs.org The choice of computational method and basis set can significantly impact the predicted energy differences between conformers. acs.org For the parent pyrrolidine molecule, high-level calculations have concluded that the N-H equatorial structure is the most stable conformer. acs.org These theoretical findings are crucial for building accurate models of peptides and proteins where the proline residue, a key pyrrolidine derivative, plays a critical structural role. nih.govresearchgate.net
| Derivative | Conformer 1 | Conformer 2 | Calculated Energy Difference (kcal·mol⁻¹) | Phase/Solvent | Method |
|---|---|---|---|---|---|
| 5-phenylpyrrolidine-2-carboxylate unit | Cγ-endo | Cγ-exo | 1.2 | Dimethyl sulfoxide | Quantum Mechanics |
| 5-phenylpyrrolidine-2-carboxylate unit | Cγ-endo | Cγ-exo | 2.8 | Gas Phase | Quantum Mechanics |
| 4-acetyl-3-hydroxy-3-pyrroline-2-one | Tautomer 4a | Tautomer 4a' | 1.3 | Gas Phase | DFT |
| 4-acetyl-3-hydroxy-3-pyrroline-2-one | Tautomer 4a | Tautomer 4a' | 0.4 | Ethanol | DFT |
Future Directions and Emerging Research Avenues for R Isopropyl Pyrrolidine 2 Carboxylate
Development of Novel and Efficient Synthetic Routes
The future development of applications for (R)-isopropyl pyrrolidine-2-carboxylate hinges on the availability of efficient and versatile synthetic routes. While classical methods often start from proline or pyroglutamic acid, emerging research focuses on creating substituted and functionalized pyrrolidine (B122466) rings with greater precision and atom economy.
Key research avenues include:
Asymmetric C-H Functionalization: Direct, stereoselective functionalization of C-H bonds on the pyrrolidine ring is a major goal. This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences. For instance, redox-neutral methods for the direct α-arylation of the pyrrolidine core are being explored, offering a green and practical alternative to traditional metal-mediated cross-coupling reactions. rsc.org
Novel Cyclization Strategies: Researchers are developing innovative cyclization reactions to construct the pyrrolidine ring itself. Iridium-catalyzed reductive generation of azomethine ylides from amides, followed by [3+2] cycloaddition, provides a highly selective route to complex pyrrolidines under mild conditions. acs.org Similarly, rhodium-catalyzed switchable reactions of vinyl aziridines can lead to diverse functionalized pyrrolidines. americanelements.com
Diastereoselective Alkylations: For modifying the existing scaffold, diastereoselective alkylation of proline enolates remains a focal point. Studies investigating the influence of N-protecting groups and reaction conditions on the stereochemical outcome are crucial for creating complex substitution patterns, such as those required for quaternary proline analogs. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: To improve efficiency, safety, and scalability, modern techniques are being adopted. Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times and improve yields in the synthesis of pyrrolidine derivatives. nih.gov Flow chemistry offers precise control over reaction parameters, enabling scalable and efficient processes for key transformations like decarboxylation of proline derivatives. researchgate.net
| Synthetic Strategy | Key Advantages | Representative Transformation |
| Asymmetric C-H Functionalization | High atom economy, reduced synthetic steps | Direct α-arylation of pyrrolidine using a quinone monoacetal as an oxidizing agent. rsc.org |
| Novel Cyclization Reactions | Access to complex and diverse scaffolds | Iridium-catalyzed reductive [3+2] cycloaddition of amides and conjugated alkenes. acs.org |
| Diastereoselective Alkylations | Precise control over stereochemistry | Alkylation of N-Boc-4-fluoroproline methyl esters with high diastereoselectivity. nih.gov |
| Modern Synthetic Techniques | Increased efficiency, scalability, and safety | Microwave-assisted 1,3-dipolar cycloadditions for pyrrolidine ring construction. nih.gov |
Expansion of Catalytic Applications and Substrate Scope
Proline and its derivatives, including esters like this compound, are cornerstone organocatalysts. wikipedia.org They operate primarily through enamine or iminium ion intermediates, mimicking the function of natural aldolase (B8822740) enzymes. nih.gov Future research is aimed at broadening the scope of these catalytic applications.
Emerging trends in this area are:
Broader Reaction Scope: While aldol (B89426), Mannich, and Michael reactions are well-established, efforts are underway to apply pyrrolidine-based catalysts to a wider array of transformations. rsc.orgresearchgate.net This includes developing catalysts for asymmetric Robinson annulations, α-aminations, and α-halogenations. wikipedia.org
Tackling Challenging Substrates: A significant focus is on designing catalysts that can handle less reactive or more complex substrates. For example, developing catalysts for direct cross-aldol reactions between two different aldehydes is a major challenge due to the potential for self-condensation. rsc.org Similarly, expanding the scope to include ketones as both donors and acceptors in Michael additions remains an active area of research. rsc.org
Lowering Catalyst Loading: High catalyst loading (often 20-30 mol%) can be a drawback of proline catalysis. nih.gov Kinetic studies aimed at identifying the rate-limiting steps of the catalytic cycle are crucial for designing more efficient catalysts that can operate at significantly lower loadings (e.g., down to 0.1 mol%). mdpi.com
Heterogeneous Catalysis: Immobilizing proline catalysts on solid supports (e.g., silica) facilitates catalyst recovery and recycling, aligning with the principles of green chemistry. Research into "solid-supported liquid-phase" (SSLP) catalysts is providing robust, reusable systems for reactions like the synthesis of spirooxindoles. nih.gov
| Catalytic Application | Research Goal | Example |
| Aldol Reactions | Broaden substrate scope, improve cross-reactivity | Direct asymmetric cross-aldol reaction of aldehydes using slow substrate addition. rsc.org |
| Mannich Reactions | Access valuable β-amino carbonyl compounds | Catalyzing reactions between ketones/aldehydes and preformed aldimines. rsc.org |
| Michael Additions | Overcome substrate limitations | Asymmetric addition of aldehydes and ketones to nitroolefins. rsc.orgnih.gov |
| Heterogenization | Improve sustainability and reusability | L-proline grafted on silica (B1680970) as a recyclable catalyst for spirooxindole synthesis. nih.gov |
Design of New Functionalized Pyrrolidine Derivatives
The functionalization of the pyrrolidine ring is a powerful strategy to tune the steric and electronic properties of the resulting molecule, leading to improved catalytic performance or novel biological activity. This compound serves as a parent structure for a vast array of potential derivatives.
Future design strategies include:
Steric and Electronic Tuning: Introducing bulky or electron-withdrawing/donating groups at various positions on the pyrrolidine ring can profoundly impact its catalytic efficacy. For example, diarylprolinol silyl (B83357) ethers have proven to be highly efficient organocatalysts due to their tailored steric environment. nih.gov The synthesis of 4-substituted prolines, such as 4-hydroxy or 4-fluoro derivatives, can alter the catalyst's conformation and hydrogen-bonding capabilities, thereby influencing stereoselectivity. nih.govmdpi.com
Bioactive Conjugates: The pyrrolidine scaffold is a privileged structure in medicinal chemistry. nih.gov Future work will involve creating novel derivatives by conjugating the pyrrolidine core with other bioactive moieties. Examples include the synthesis of pyrrolidine-functionalized nucleoside analogs as potential antiviral agents or the design of mimics of proline-rich antimicrobial peptides. umn.edu
Conformationally Restricted Analogs: Incorporating the pyrrolidine motif into more complex, rigid structures, such as spirocycles or fused ring systems, can pre-organize the molecule into a specific conformation. nih.gov This conformational restriction is critical for enhancing binding affinity to biological targets and for improving stereocontrol in catalysis.
Multifunctional Catalysts: Research is moving towards creating catalysts with multiple functional groups that can act cooperatively. This includes bifunctional catalysts that combine the secondary amine of the pyrrolidine with another catalytic group, such as a squaramide or a sulfonamide, to provide enhanced activation through multiple non-covalent interactions (e.g., hydrogen bonding). mdpi.com
| Derivative Class | Design Rationale | Potential Application |
| 4-Substituted Prolines | Modulate electronic properties and conformation | Improved stereoselectivity in aldol reactions. mdpi.com |
| Spirocyclic Prolines | Introduce conformational rigidity | Key intermediates in antiviral drug synthesis (e.g., Ledipasvir). nih.gov |
| Peptide/Nucleoside Hybrids | Combine scaffold with biomolecules | Development of novel antiviral or antimicrobial agents. umn.edu |
| Bifunctional Catalysts | Enhance catalytic activity via cooperative effects | Highly efficient Michael additions via multiple hydrogen-bonding interactions. mdpi.com |
Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is paramount for the rational design of next-generation catalysts and synthetic routes. The integration of advanced experimental techniques with high-level computational modeling provides unprecedented insight into the intricate details of catalytic cycles.
Key approaches in this area are:
Computational Modeling (DFT): Density Functional Theory (DFT) has become an indispensable tool for studying proline-catalyzed reactions. nih.gov It allows researchers to calculate the geometries and energies of transition states, rationalize observed stereoselectivities, and explore the influence of catalyst structure on reaction barriers. researchgate.net Such studies have been crucial in confirming the enamine mechanism and understanding the role of hydrogen bonding in transition states. researchgate.net
Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful experimental technique for intercepting and characterizing short-lived intermediates in a catalytic cycle. nih.gov By using "charge-tagged" proline derivatives, researchers can enhance the detection sensitivity of catalyst-derived species, allowing for real-time monitoring of the reaction progress and direct observation of key intermediates like enamines and oxazolidinones. nih.gov
Kinetics and Isotope Effects: Detailed kinetic studies help to identify the rate-determining step of a reaction. mdpi.com Furthermore, the measurement of kinetic isotope effects (KIEs), for instance by comparing the reaction rates of N-fluoride versus N-chloride amides in C-H amination reactions, can provide definitive evidence for the involvement of C-H bond cleavage in the turnover-limiting step. nih.gov
Integrated Approaches: The most powerful insights come from combining these methods. For example, DFT computations can predict potential intermediates and transition states, which can then be targeted for experimental detection using ESI-MS. nih.govacs.org This synergistic approach provides a comprehensive picture of the reaction mechanism, validating theoretical models with experimental evidence and guiding future catalyst design.
| Approach | Insight Gained | Example |
| Computational (DFT) | Elucidation of transition state structures and stereoselectivity origins. | Analyzing the Zimmerman-Traxler-like transition state in proline-catalyzed aldol reactions. nih.gov |
| Experimental (ESI-MS) | Direct detection and characterization of reaction intermediates. | Observing enamine and oxazolidinone intermediates using a charge-tagged proline catalyst. nih.gov |
| Experimental (Kinetics/KIE) | Identification of rate-limiting steps. | Measuring KIEs to confirm C–H bond cleavage as the turnover-limiting step in intramolecular amination. nih.gov |
| Integrated Studies | Comprehensive mechanistic picture. | Combining DFT and experimental studies to investigate the Cu(I)/Cu(II) pathway in C-H amination for pyrrolidine synthesis. nih.gov |
Q & A
Q. What advanced techniques elucidate the compound’s role in enzyme inhibition (e.g., metalloproteases)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
